molecular formula C24H25N3O2 B610375 3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid CAS No. 1851373-36-8

3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid

Cat. No. B610375
CAS RN: 1851373-36-8
M. Wt: 387.483
InChI Key: XSMABFRQESMONQ-SFHVURJKSA-N
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Description

The compound “3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid” is a chemical compound with the molecular formula C24H25N3O2 . It has a molecular weight of 387.5 g/mol . The compound is also known by other names such as QC6352 and 1851373-36-8 .


Molecular Structure Analysis

The compound has a complex structure that includes a tetrahydronaphthalen-1-yl group, a methylphenylamino group, and a pyridine-4-carboxylic acid group . The InChI string representation of the compound is InChI=1S/C24H25N3O2/c1-27 (19-8-3-2-4-9-19)20-10-11-21-17 (14-20)6-5-7-18 (21)15-26-23-16-25-13-12-22 (23)24 (28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3, (H,28,29)/t18-/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 387.5 g/mol . Its XLogP3-AA value, which is a measure of its hydrophobicity, is 5.3 .

Scientific Research Applications

Treatment of Wilms Tumor

Researchers at St. Jude have found that QC6352 could be effectively used against tumors with high levels of ribosomal biogenesis . The compound was shown to shut down ribosome biogenesis of kidney-derived cancer cells, effectively inhibiting the growth of these cells .

Treatment of Renal Embryonic Lineage Tumors

QC6352 has been tested on oncogenic cells of renal embryonic lineage. The anaplastic Wilms tumor cell line WiT49 and the tumor-forming human embryonic kidney cell line HEK293 demonstrated low nanomolar QC6352 sensitivity . The response to QC6352 in these cells was marked by induction of DNA damage, a DNA repair–associated protein checkpoint response, S-phase cell-cycle arrest, profound reduction of ribosomal protein gene and rRNA transcription, and blockade of newly synthesized proteins .

Treatment of Breast Cancer

QC6352 has been used to establish a method to isolate and propagate breast cancer stem-like cells (BCSC) from individual triple-negative tumors resected from patients after neoadjuvant chemotherapy .

Inhibition of KDM4 Histone Demethylase Family

QC6352 is a drug created to inhibit the KDM4 histone demethylase family . This family of enzymes is involved in various physiological processes including stem cell identity and self-renewal during development, DNA damage repair, and cell-cycle progression . They are overexpressed and associated with malignant cell behavior in multiple human cancers and are therefore potential therapeutic targets .

Treatment of Other High Ribosomal Gene Expression Tumors

The mechanism of action of QC6352 suggests that a broader set of tumors, those with high expression of ribosomal genes at baseline, could be reasonable targets for this compound .

Potential Use in Drug Delivery Systems

Given the role of KDM4A-C in development and cancer, there is potential for QC6352 to be used in drug delivery systems, particularly for the treatment of cancers .

properties

IUPAC Name

3-[[(1R)-6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-27(19-8-3-2-4-9-19)20-10-11-21-17(14-20)6-5-7-18(21)15-26-23-16-25-13-12-22(23)24(28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3,(H,28,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMABFRQESMONQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3)CNC4=C(C=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)[C@@H](CCC3)CNC4=C(C=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid
Reactant of Route 2
3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid
Reactant of Route 3
3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid
Reactant of Route 4
3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid
Reactant of Route 5
Reactant of Route 5
3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid
Reactant of Route 6
Reactant of Route 6
3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid

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